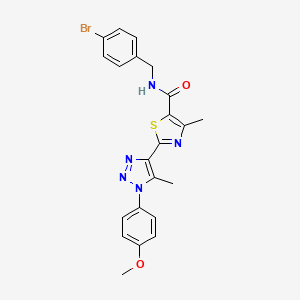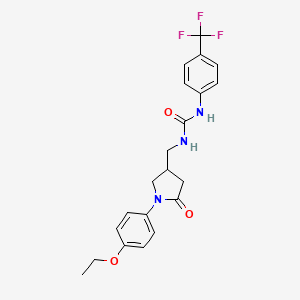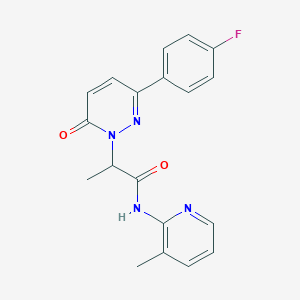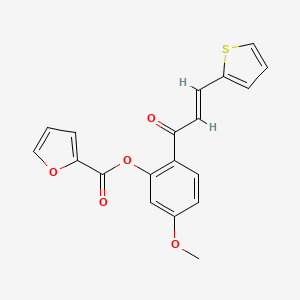
N-(4-bromobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related triazole compounds involves several steps, including acid-catalyzed reactions, condensation processes, and various functional group transformations. For instance, the synthesis of similar molecules has been performed through reactions involving ethyl bromoacetate, hydrazine hydrate, and aromatic aldehydes, showcasing the versatility and complexity of synthesizing these heterocyclic compounds (Bekircan et al., 2008; Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed through various spectroscopic methods, including infrared, nuclear magnetic resonance, mass spectroscopy, and single crystal X-ray diffraction, providing detailed insights into the molecular geometry and electronic structure (Alotaibi et al., 2018).
Chemical Reactions and Properties
These compounds participate in a range of chemical reactions, leading to the formation of various derivatives with potentially diverse biological activities. The reaction mechanisms often involve condensation, cyclization, and nucleophilic substitution, highlighting the chemical reactivity and functional versatility of the triazole core (Bekircan et al., 2008).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystal structure, are critical for understanding the behavior of these compounds under various conditions. For example, the crystal packing and hydrogen bonding patterns can significantly influence the solubility and melting points, which are crucial for their potential applications (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties of triazole derivatives are largely defined by their electronic structure, as well as their ability to undergo various chemical reactions. Studies involving DFT calculations have been used to predict reactivity, stability, and other chemical properties, providing insights into their potential utility in various applications (Beytur & Avinca, 2021).
Scientific Research Applications
Synthesis and Biological Activities
Facile Synthesis and Biological Activities : The compound N-(4-bromobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is part of a broader category of organic molecules that have shown significant biological activity and applications in medicinal and diagnostic areas. One study focused on the synthesis, characterization, and exploration of the biological profile of a similar compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one. The study revealed that the compound exists predominantly in a specific conformation and crystallizes in a particular system. Importantly, it demonstrated moderate enzyme inhibition potential, suggesting possible applications in controlling diseases like Alzheimer's and diabetes. The research emphasized the potential of such compounds in the design and development of potent enzyme inhibitors (Saleem et al., 2018).
Enzyme Inhibitory Activity
Synthesis of Benzimidazole‐1,2,3‐triazole Hybrids as Tyrosinase Inhibitors : Another research area explores the synthesis of benzimidazole‐1,2,3‐triazole hybrids containing substituted benzyl moieties. These hybrids have been evaluated for their inhibitory activity against mushroom tyrosinase. The study identified specific hybrids that exhibited effective inhibitory activity, comparable to that of a reference drug. These findings suggest the potential application of such compounds in cosmetics, medicine, or the food industry, highlighting their relevance in the development of new enzyme inhibitors (Mahdavi et al., 2018).
Antioxidant Activity
Antioxidant Activity of Synthesized Compounds : A study described the synthesis and antioxidant activity of new 1,4-disubstituted 1,2,3-triazoles. The compounds were obtained through a semi-synthetic process and exhibited moderate antioxidant activity. The study highlights the possibility of developing new antioxidant agents based on these compounds (DA Cunha Lima et al., 2021).
Anticancer Activity
Syntheses of Phenylpyrazolodiazepin-7-ones and Their Antiproliferative Effects : Research has also been conducted on the syntheses and antiproliferative activities of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives on melanoma cells. The study aimed to identify conformationally rigid analogs and evaluated their antiproliferative activities against specific cancer cell lines. The results suggested the potential of these compounds as antiproliferative agents, with some showing competitive activities to known standards (Kim et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O2S/c1-13-20(21(29)24-12-15-4-6-16(23)7-5-15)31-22(25-13)19-14(2)28(27-26-19)17-8-10-18(30-3)11-9-17/h4-11H,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMIPTSAMQUSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)

![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)
![4-[2-(3-Chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2480704.png)


![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)



![1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2480717.png)
![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)